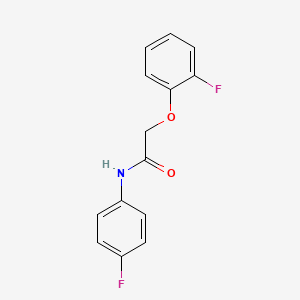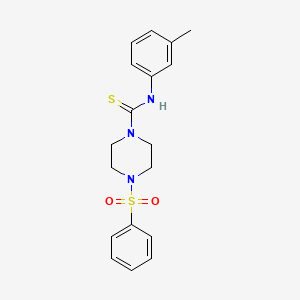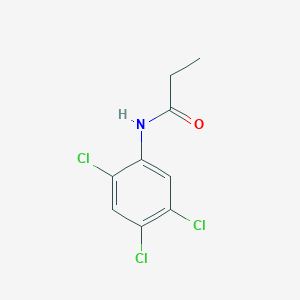
4-methoxyphenyl (4-methylphenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxyphenyl (4-methylphenoxy)acetate, also known as MPA or methylphenidate acetate, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. MPA is a white crystalline powder that is soluble in water and organic solvents.
Mécanisme D'action
The mechanism of action of 4-methoxyphenyl (4-methylphenoxy)acetate is not fully understood, but it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the concentration of these neurotransmitters in the synapse, leading to increased neurotransmission and stimulation of the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. It has been found to increase heart rate, blood pressure, and respiratory rate. It also has stimulant effects on the central nervous system, leading to increased alertness and focus. This compound has been shown to have analgesic effects, reducing pain in animal models. It has also been shown to have anti-inflammatory effects, reducing inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxyphenyl (4-methylphenoxy)acetate has several advantages for use in lab experiments. It is a cost-effective compound that is easy to synthesize and purify. It has a high yield of synthesis, making it readily available for use in experiments. However, this compound has some limitations for use in lab experiments. It is a stimulant compound that can have effects on the central nervous system, which may interfere with some experiments. It is also a potential health hazard, and proper safety precautions must be taken when handling this compound.
Orientations Futures
There are several future directions for the research and development of 4-methoxyphenyl (4-methylphenoxy)acetate. In medicine, this compound could be further investigated for its potential as an anti-inflammatory agent and antitumor agent. In agriculture, this compound could be studied for its potential as a natural herbicide and insecticide. In material sciences, this compound could be investigated for its potential as a precursor for the synthesis of new materials with unique properties.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has potential applications in various fields such as medicine, agriculture, and material sciences. Its synthesis method is cost-effective and has a high yield, making it readily available for use in experiments. This compound's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields and to develop new applications for this compound.
Méthodes De Synthèse
The synthesis of 4-methoxyphenyl (4-methylphenoxy)acetate involves the reaction between 4-methoxyphenol and chloroacetyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure this compound. The yield of this compound synthesis is typically high, making it a cost-effective compound for scientific research applications.
Applications De Recherche Scientifique
4-methoxyphenyl (4-methylphenoxy)acetate has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material sciences. In medicine, this compound has been investigated for its potential as an anti-inflammatory agent, antitumor agent, and analgesic. In agriculture, this compound has been studied for its potential as a herbicide and insecticide. In material sciences, this compound has been investigated for its potential as a precursor for the synthesis of various materials such as polymers and nanoparticles.
Propriétés
IUPAC Name |
(4-methoxyphenyl) 2-(4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-12-3-5-14(6-4-12)19-11-16(17)20-15-9-7-13(18-2)8-10-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKUXAOGDUSSHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5692756.png)

![N-[2-(3-chlorophenyl)ethyl]-3,4-difluorobenzenesulfonamide](/img/structure/B5692763.png)
![methyl 3-[(2-methylbenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5692771.png)
![2-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B5692778.png)

![N-isopropyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5692809.png)
![3-ethyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5692817.png)
![4-ethoxy-N-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B5692822.png)

![N-[4-(diethylamino)phenyl]-2-naphthamide](/img/structure/B5692842.png)

